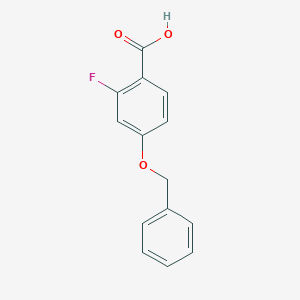

4-(Benzyloxy)-2-fluorobenzoic acid

Descripción

Significance of Fluorine Substitution in Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. lookchem.cn Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, and dipole moment. americanelements.com The carbon-fluorine bond is one of the strongest in organic chemistry, which often enhances the metabolic stability of a compound, a crucial feature for pharmaceuticals. americanelements.com Furthermore, because the fluorine atom is relatively small—similar in size to a hydrogen atom—it can often be substituted into a molecule without causing significant steric hindrance, while still exerting powerful electronic effects. In medicinal chemistry, the strategic placement of fluorine can improve a drug's binding affinity to its target, increase its bioavailability, and enhance its pharmacokinetic profile. lookchem.cnfluorochem.co.uk It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. fluorochem.co.uk

Overview of Benzoic Acid Derivatives as Privileged Scaffolds in Drug Discovery

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide range of active molecules. researchgate.net This simple aromatic carboxylic acid is found in numerous natural products and serves as a key intermediate in the biosynthesis of many secondary metabolites. In drug discovery, the benzoic acid scaffold is considered a "privileged structure" because it is capable of binding to multiple biological targets with high affinity. researchgate.net Its carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring offers a platform for various substitutions to fine-tune the molecule's properties. chemscene.com Many successful drugs, including furosemide (B1674285) and benzocaine, are based on a benzoic acid core, highlighting its importance in pharmaceutical development. bldpharm.com

Historical Context of Fluorinated Aromatic Compounds in Pharmaceutical Development

The journey of fluorinated compounds in medicine began in the mid-20th century. lookchem.cn One of the first fluoro-pharmaceuticals to be marketed was fludrocortisone (B194907) in 1954, a synthetic corticosteroid with a fluorine atom that significantly enhances its mineralocorticoid activity. americanelements.com This early success spurred further interest, leading to the development of iconic fluorinated drugs like the anticancer agent 5-fluorouracil (B62378) and the antidepressant fluoxetine (B1211875) (Prozac). acs.org A major breakthrough came with the introduction of fluoroquinolones in the 1980s, a class of broad-spectrum antibiotics that became essential in treating bacterial infections. americanelements.com The consistent success of incorporating fluorine into aromatic systems has solidified its role as a key strategy in modern pharmaceutical design, with about 20% of commercial pharmaceuticals now being fluoro-pharmaceuticals. ambeed.comsigmaaldrich.com

Rationale for Focusing on 4-(Benzyloxy)-2-fluorobenzoic acid in Academic Inquiry

The academic and industrial interest in this compound stems from its utility as a specialized chemical building block. americanelements.comambeed.com Its structure is a prime example of molecular design, combining three key features: the privileged benzoic acid scaffold, a strategically placed fluorine atom, and a benzyloxy protecting group. This combination makes it a valuable intermediate for constructing more complex molecules with potential biological activity.

A compelling example of its application is in the development of novel antiviral agents. In a 2024 study focused on creating irreversible inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, researchers used this compound as a key reactant. thermofisher.com They synthesized a series of benzoic acid halopyridyl esters, including a derivative made from this specific compound, to target the virus's replication machinery. thermofisher.com The benzyloxy group serves as a protecting group for the phenol (B47542), preventing unwanted side reactions, while the 2-fluoro substituent influences the electronic properties and conformation of the final inhibitor. thermofisher.com This specific use underscores the compound's value in creating precisely tailored molecules for high-stakes therapeutic targets, making it a subject of significant academic and research inquiry.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 114045-96-4 | |

| Molecular Formula | C₁₄H₁₁FO₃ | sigmaaldrich.com |

| Molecular Weight | 246.23 g/mol | sigmaaldrich.com |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 163.0-169.0 °C | |

| Purity | ≥97.5% |

| SMILES | O=C(O)C1=CC=C(OCC2=CC=CC=C2)C=C1F | sigmaaldrich.com |

Table 2: Research Application of this compound

| Research Area | Application | Resulting Compound Example | Significance | Source |

|---|

| Antiviral Drug Discovery | Synthesis of irreversible inhibitors for SARS-CoV-2 Main Protease (Mpro) | 5-Chloropyridin-3-yl 4-(benzyloxy)-2-fluorobenzoate | The compound serves as a key building block for creating potential therapeutics against COVID-19. | thermofisher.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQRXVRKZFDKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624658 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114045-96-4 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 2 Fluorobenzoic Acid

Classical Approaches to Fluorobenzoic Acid Synthesis

The fundamental building block of the target molecule is the fluorobenzoic acid core. Its synthesis relies on well-established organic reactions, including esterification, nucleophilic fluorination, and oxidation.

Esterification is a crucial reaction for protecting the carboxylic acid group or for creating derivatives for analysis and further transformation. rsc.orgresearchgate.net Fluorobenzoic acids (FBAs) can be converted to their corresponding esters, a necessary step for techniques like gas chromatography-mass spectrometry (GC-MS) analysis. rsc.org

One modern approach involves using a heterogeneous catalyst, such as the metal-organic framework UiO-66-NH2, with methanol (B129727) as the methyl source. rsc.org This method has been shown to significantly reduce reaction times compared to traditional derivatizing agents like the BF₃·MeOH complex. rsc.org The catalytic performance has been demonstrated across numerous isomers of fluorinated aromatic acids. rsc.org Another versatile method is the Shiina esterification, which uses aromatic carboxylic acid anhydrides as dehydration condensation agents to form esters from nearly equimolar amounts of carboxylic acids and alcohols under either acidic or basic conditions. wikipedia.org Mechanically induced, solvent-free esterification methods at room temperature have also been developed, offering a greener alternative. nih.gov

For example, ethyl 4-fluorobenzoate (B1226621) can be prepared from 4-fluorobenzoic acid, a process that facilitates further synthetic manipulations. wikipedia.orgnist.gov

Introducing a fluorine atom onto an aromatic ring is a significant challenge in organofluorine chemistry. researchgate.netucla.edu Nucleophilic fluorination, which uses fluoride (B91410) salts to displace a leaving group, is an ideal and common strategy due to the accessibility of fluoride sources and the wide availability of aryl halide or pseudohalide substrates. nih.govacs.orgacsgcipr.org

A facile, transition-metal-free method for synthesizing 2-fluorobenzoic acids involves the nucleophilic fluorination of readily available 1-arylbenziodoxolones. arkat-usa.orgumn.edu These hypervalent iodine compounds act as effective precursors, reacting with fluoride salts in polar aprotic solvents. arkat-usa.orgumn.edu The reactivity of these precursors can be enhanced by substituents on the benziodoxolone ring; for instance, electron-withdrawing groups like a nitro group can increase reactivity toward nucleophiles and suppress side reactions. arkat-usa.org Similarly, a methyl group ortho to the iodine atom has been shown to significantly increase reactivity. arkat-usa.org These 1-arylbenziodoxolone precursors can be conveniently prepared in a one-pot procedure from 2-iodobenzoic acid and arenes. researchgate.net

The success of nucleophilic fluorination heavily depends on the choice of fluoride salt and solvent. nih.gov

Fluoride Salts: Common reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgchinesechemsoc.org Metal fluorides are abundant and inexpensive but often suffer from low solubility in organic solvents. ucla.edunih.gov To overcome this, strategies are employed to increase the solubility and nucleophilicity of the fluoride ion. nih.gov Crown ethers, such as 18-crown-6, can be used to generate "naked" fluoride ions from KF, enhancing its reactivity. nih.gov Hydrogen bonding phase transfer catalysis (HBPTC) has also emerged as a novel concept where chiral urea (B33335) catalysts solubilize alkali metal fluoride salts through hydrogen bonds. ox.ac.uk

Aprotic Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used. arkat-usa.org These solvents are effective at solvating the metal cation, thereby increasing the availability and nucleophilicity of the fluoride anion. In some reactions, the choice of solvent can be critical; for instance, using t-butanol instead of acetonitrile (B52724) with TBAF can favor substitution over elimination by controlling the basicity of the fluoride ion. nih.gov

Below is a table summarizing various conditions for nucleophilic fluorination.

| Fluoride Source | Catalyst/Additive | Solvent | Substrate Type | Finding | Citation |

|---|---|---|---|---|---|

| CsF | None | DMF | 1-Aryl-5-nitrobenziodoxolones | Efficient synthesis of 2-fluorobenzoic acids. | arkat-usa.org |

| KF | 18-crown-6 | Organic Solvents | Alkyl Halides | Generates "naked" fluoride to increase solubility and reactivity. | nih.gov |

| AgF | Pd-based catalysts | N/A | Aryl Bromides/Iodides | Effective for converting unactivated (hetero)aryl bromides to fluorides. | nih.gov |

| TBAF | (tBuOH)4 complex | Polar Aprotic (e.g., MeCN, DMSO) | Nitroarenes, Alkyl Halides | More reactive alternative to standard TBAF; high yields in Halex reactions. | acsgcipr.org |

| KF | Chiral Urea Catalyst | N/A | Neutral Electrophiles | Hydrogen bonding phase transfer catalysis enables fluorination. | ox.ac.uk |

The final step in forming a benzoic acid is often an oxidation reaction. Various precursors can be oxidized to yield the carboxylic acid functional group. A classical example is the oxidation of an alkyl group attached to the aromatic ring. For instance, p-fluorobenzoic acid has been prepared by the oxidation of p-fluorotoluene using strong oxidizing agents. orgsyn.org

The choice of oxidant is critical and depends on the substrate and desired selectivity.

Below is a table of common oxidizing agents used to form benzoic acids.

| Oxidizing Agent | Substrate Example | Conditions | Citation |

|---|---|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | p-Fluorotoluene | N/A | orgsyn.org |

| Chromic Acid (H₂CrO₄) | p-Fluorotoluene | Dilute Sulfuric Acid, 160°C | orgsyn.org |

| Nitric Acid (HNO₃) | 4,4'-Difluorobiphenyl | N/A | orgsyn.org |

| Peroxodisulphuryl Difluoride ((FSO₃)₂) | Aliphatic Carboxylic Acids | Fluorosulphuric Acid | rsc.org |

Advanced and Stereoselective Synthesis of 4-(Benzyloxy)-2-fluorobenzoic acid

While the classical methods provide the foundational chemistry, the specific synthesis of this compound requires a multi-step, strategic approach to ensure the correct placement of the functional groups and to protect sensitive moieties during the reaction sequence. The synthesis is not stereoselective as the final molecule is achiral.

A plausible and efficient pathway begins with a precursor that already contains the fluoro and carboxyl groups, such as 4-hydroxy-2-fluorobenzoic acid. The key transformation is the protection of the phenolic hydroxyl group as a benzyl (B1604629) ether. This is a common strategy in medicinal chemistry and organic synthesis to prevent the acidic phenol (B47542) from interfering with subsequent reactions and to increase the lipophilicity of the molecule.

The benzylation step typically involves reacting 4-hydroxy-2-fluorobenzoic acid with benzyl chloride or benzyl bromide in the presence of a weak base and a suitable solvent.

Synthetic Route:

Starting Material: 2-Fluoro-4-hydroxybenzoic acid.

Benzylation: The phenolic hydroxyl group is protected using benzyl chloride (BnCl) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically heated to ensure completion. This method selectively forms the benzyl ether without affecting the carboxylic acid or the fluorine atom.

Work-up and Purification: After the reaction, an acidic work-up protonates the carboxylate, and the product, this compound, is isolated and purified, often by crystallization or chromatography.

This approach is considered advanced because it is a targeted, protecting-group-dependent strategy that allows for the clean and high-yield synthesis of the specific isomer required. It avoids harsh conditions that could cleave the benzyl ether or cause unwanted side reactions. This route is exemplified in the synthesis of related complex molecules where a 4-benzyloxybenzaldehyde is a key intermediate, formed by the O-alkylation of 4-hydroxybenzaldehyde. nih.gov

Table of Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₁₄H₁₁FO₃ |

| 2-Fluoro-4-hydroxybenzoic acid | 2-Fluoro-4-hydroxybenzoic acid | C₇H₅FO₃ |

| 4-Fluorobenzoic acid | 4-Fluorobenzoic acid | C₇H₅FO₂ |

| Ethyl 4-fluorobenzoate | Ethyl 4-fluorobenzoate | C₉H₉FO₂ |

| p-Fluorotoluene | 1-Fluoro-4-methylbenzene | C₇H₇F |

| Benzyl chloride | (Chloromethyl)benzene | C₇H₇Cl |

| Potassium carbonate | Potassium carbonate | K₂CO₃ |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | C₃H₇NO |

| Cesium fluoride (CsF) | Cesium fluoride | CsF |

| Potassium fluoride (KF) | Potassium fluoride | KF |

| Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide | C₂H₆OS |

| Tetrabutylammonium fluoride (TBAF) | Tetrabutylammonium fluoride | C₁₆H₃₆FN |

| 18-crown-6 | 1,4,7,10,13,16-Hexaoxacyclooctadecane | C₁₂H₂₄O₆ |

| 2-Iodobenzoic acid | 2-Iodobenzoic acid | C₇H₅IO₂ |

Synthetic Pathways to this compound: A Detailed Examination

The synthesis of this compound, a valuable intermediate in medicinal and organic chemistry, is achieved through a variety of strategic approaches. These methodologies can be broadly categorized into multi-step syntheses from carefully chosen precursors, modern catalytic techniques, and strategies focused on achieving high levels of chemical and positional selectivity. This article delves into the specifics of these synthetic routes, providing a detailed look at the reagents, conditions, and underlying chemical principles.

1 Multi-Step Synthesis from Precursors

A common and well-documented approach to synthesizing this compound involves a sequential, multi-step process starting from readily available precursors. This method relies on classical organic transformations, including nitration and reduction, as well as the strategic use of protecting groups to ensure the desired outcome.

1 Nitration and Reduction Strategies

A key strategy in the synthesis of derivatives of this compound involves the introduction and subsequent transformation of a nitro group. While not a direct route to the target compound itself, this strategy is fundamental in creating precursors like 4-amino-2-fluorobenzoic acid, which can then be further modified. A notable example is the synthesis of 4-amino-2-fluorobenzoic acid from m-fluoroaniline. google.comgoogle.com This process, detailed in Chinese patent CN103980135B, does not involve nitration but rather a sequence of protection, formylation, oxidation, and deprotection. google.com

The Vilsmeier-Haack reaction is employed for formylation, introducing a formyl group onto the aromatic ring. chemistrysteps.comorganic-chemistry.orgijpcbs.com This is followed by a Pinnick oxidation to convert the aldehyde to a carboxylic acid. wikipedia.orgsoton.ac.uk The Pinnick oxidation is particularly effective for this transformation due to its mild conditions and tolerance of various functional groups. wikipedia.orgsoton.ac.uk

A hypothetical multi-step synthesis starting from a different precursor could involve the nitration of a suitable fluorinated aromatic compound, followed by reduction of the nitro group to an amine. This amino group could then be transformed or used to direct subsequent reactions.

2 Protection and Deprotection Group Chemistry

The use of protecting groups is a cornerstone of multi-step organic synthesis, preventing unwanted reactions at specific functional groups. jocpr.comorganic-chemistry.org In the synthesis of this compound and its derivatives, the benzyl group is a common choice for protecting a hydroxyl or amino group.

A well-documented synthesis of 4-amino-2-fluorobenzoic acid from m-fluoroaniline provides a clear example of this strategy. google.comgoogle.com The amino group of m-fluoroaniline is first protected by reacting it with benzyl chloride in the presence of a base like potassium carbonate. google.com This dibenzylation forms N,N-dibenzyl-3-fluoroaniline. This protection is crucial for the subsequent Vilsmeier-Haack formylation and Pinnick oxidation steps to proceed without interference from the reactive amino group.

The final step in this sequence is the deprotection of the amino group. This is typically achieved through catalytic hydrogenation, where the benzyl groups are cleaved using hydrogen gas and a palladium on carbon (Pd/C) catalyst. google.comgoogle.com The conditions for this deprotection, such as hydrogen pressure and temperature, must be carefully controlled to avoid side reactions like the reduction of the fluorine substituent.

A detailed breakdown of the multi-step synthesis of 4-amino-2-fluorobenzoic acid, a precursor that could be theoretically converted to this compound, is presented below.

| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Amino Group Protection (Benzylation) | m-Fluoroaniline | Benzyl Chloride, K₂CO₃, KI, DMF, 100°C | N,N-dibenzyl-3-fluoroaniline | 75.6% | google.com |

| 2 | Formylation (Vilsmeier-Haack) | N,N-dibenzyl-3-fluoroaniline | POCl₃, DMF | 4-(Dibenzylamino)-2-fluorobenzaldehyde | Not specified | google.comgoogle.com |

| 3 | Oxidation (Pinnick) | 4-(Dibenzylamino)-2-fluorobenzaldehyde | NaClO₂, NaH₂PO₄, H₂O₂ in acetonitrile | 4-(Dibenzylamino)-2-fluorobenzoic acid | Not specified | google.comgoogle.com |

| 4 | Deprotection (Hydrogenolysis) | 4-(Dibenzylamino)-2-fluorobenzoic acid | H₂, Pd/C catalyst in methanol | 4-Amino-2-fluorobenzoic acid | Not specified | google.comgoogle.com |

2 Catalytic Approaches and Reagent Systems

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. For the synthesis of this compound, palladium-catalyzed and copper-mediated reactions represent promising approaches.

1 Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comscholaris.ca One potential application in the synthesis of this compound is the palladium-catalyzed carboxylation of an aryl halide precursor. mdpi.com For instance, a molecule like 4-benzyloxy-1-bromo-2-fluorobenzene could theoretically be converted to the target acid using carbon dioxide as a C1 source in the presence of a palladium catalyst and a suitable ligand. mdpi.comdicp.ac.cn

While direct palladium-catalyzed carboxylation of aryl bromides with CO₂ can be challenging, alternative methods exist. For example, a palladium-catalyzed cross-coupling reaction could be employed to introduce a carboxyl group or a precursor to it.

2 Copper-Mediated Carboxylation

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-based methods. nih.gov Copper-mediated carboxylation of aryl halides offers a direct route to benzoic acid derivatives. nih.govrsc.org This approach could be applied to a precursor such as 4-benzyloxy-2-fluoro-1-iodobenzene. The reaction typically involves a copper(I) catalyst, a ligand, and a reductant to generate the active catalytic species, which then reacts with the aryl halide and carbon dioxide. nih.gov

Recent advancements have also explored the defluorinative carboxylation of C-F bonds, which could represent a future pathway for synthesizing such compounds, although this technology is still developing. chemrevlett.com

| Catalytic System | General Reaction | Potential Application for this compound Synthesis | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Carboxylation | Ar-X + CO₂ → Ar-COOH (where X = Br, I, OTf) | Carboxylation of 4-benzyloxy-1-bromo-2-fluorobenzene or a related aryl triflate. | Versatile for various substrates and functional groups. | mdpi.comdicp.ac.cn |

| Copper-Mediated Carboxylation | Ar-I + CO₂ → Ar-COOH | Carboxylation of 4-benzyloxy-2-fluoro-1-iodobenzene. | Often uses more economical copper catalysts and can be effective for aryl iodides. | nih.govrsc.org |

Nucleophilic Fluorination Strategies

3 Chemo- and Regioselective Synthesis of Benzyloxy-Fluorobenzoic Acid Derivatives

Achieving high chemo- and regioselectivity is a significant challenge in the synthesis of polysubstituted aromatic compounds. researchgate.netnih.govnih.gov In the case of benzyloxy-fluorobenzoic acid derivatives, the directing effects of the substituents on the aromatic ring must be carefully considered to control the position of incoming groups.

The fluorine atom is a deactivating group but directs electrophilic substitution to the ortho and para positions. Conversely, the benzyloxy group is an activating, ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance from the bulky benzyloxy group, will influence the outcome of substitution reactions.

Strategies to control regioselectivity include:

Choice of Starting Material: Selecting a precursor where the desired substitution pattern is already established is often the most straightforward approach.

Directed Ortho-Metalation: A directing group can be used to selectively deprotonate the ortho position, allowing for the introduction of a substituent at that specific site.

Blocking Groups: A temporary group can be introduced to block a more reactive position, forcing a reaction to occur at a less favored but desired site.

Catalyst and Reagent Control: The choice of catalyst, ligand, and reaction conditions can significantly influence the regiochemical outcome of a reaction.

For instance, in the synthesis of a more complex derivative, a chemist might need to introduce an additional substituent onto the this compound backbone. The existing substituents would direct a new electrophile to the 3- or 5-position. Careful optimization of reaction conditions would be necessary to favor one isomer over the other.

Green Chemistry Approaches in Synthetic Design

The application of green chemistry principles to the synthesis of active pharmaceutical ingredients and their intermediates is a paramount goal in modern chemical manufacturing. pandawainstitute.comjddhs.com These principles advocate for methodologies that reduce waste, utilize less hazardous materials, improve energy efficiency, and employ renewable resources. pandawainstitute.com In the context of synthesizing this compound, green chemistry approaches focus on improving established synthetic routes by substituting hazardous reagents, minimizing the use of harmful solvents, and optimizing reaction conditions to reduce byproducts and energy consumption. jddhs.com

Detailed research into greener alternatives for key transformations involved in the synthesis of fluorinated benzoic acids provides a framework for designing more sustainable pathways. These transformations primarily include fluorination, oxidation, and the choice of solvent systems.

Key Research Findings in Greener Synthetic Transformations:

Safer Fluorination Agents: Traditional fluorination methods can involve highly hazardous reagents like elemental fluorine. A greener approach involves the use of electrophilic fluorinating agents that are solid, easier to handle, and present a lower safety risk. For instance, the synthesis of a structurally related compound, 3,4,5-tris(benzyloxy)-2-fluorobenzoic acid, has been accomplished using Selectfluor. nih.gov This reagent is considered a safer alternative for introducing fluorine to aromatic rings. nih.gov

Alternative Oxidation Methods: The oxidation of a methyl or aldehyde group to a carboxylic acid is a crucial step in many synthetic routes for benzoic acid derivatives. Classic methods often employ heavy-metal oxidants like chromium, which are toxic and generate hazardous waste. A greener alternative has been demonstrated in the synthesis of the related compound 4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid, which utilized a solution of sodium chlorite (B76162) (NaClO2) and sulfamic acid in an aqueous acetonitrile medium. nih.gov This method avoids the use of heavy metals, thereby reducing toxic waste streams.

Solvent Selection and Reduction: Many syntheses of benzoic acid derivatives rely on dipolar aprotic solvents such as dimethylformamide (DMF) or chlorinated solvents. nih.gov Green chemistry principles drive the search for safer, more environmentally benign solvent systems. jddhs.com The use of mixed aqueous-organic systems, such as the acetonitrile/water mixture used in the sodium chlorite oxidation, represents a step toward reducing the reliance on purely organic solvents. nih.gov Further advancements focus on employing bio-based solvents, such as 2-methyltetrahydrofuran, or even solvent-free reaction conditions where feasible. jddhs.com

The following table summarizes a comparative analysis of traditional versus greener approaches applicable to the synthesis of this compound and related compounds.

Table 1: Comparison of Traditional and Green Synthetic Approaches

| Synthetic Step | Conventional Method | Greener Alternative/Approach | Green Chemistry Principle Addressed |

| Fluorination | Use of hazardous reagents like elemental fluorine (F₂) | Employing solid, electrophilic fluorinating agents like Selectfluor. nih.gov | Use of Safer Chemicals |

| Oxidation | Heavy-metal oxidants (e.g., CrO₃, KMnO₄) | Sodium chlorite (NaClO₂) in an aqueous system. nih.gov | Prevention of Hazardous Waste |

| Solvent | Chlorinated solvents (DCM) or dipolar aprotic solvents (DMF). nih.gov | Aqueous/organic mixtures (e.g., Water/Acetonitrile) nih.gov, bio-based solvents, or solvent-free conditions. jddhs.com | Use of Safer Solvents |

| Energy | Reactions requiring high heat | Catalytic reactions or processes designed to run at ambient temperature. jddhs.comimist.ma | Energy Efficiency |

Chemical Transformations and Reactivity of 4 Benzyloxy 2 Fluorobenzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile handle for a range of chemical modifications, including the formation of esters, amides, and more complex heterocyclic structures.

Esterification of 4-(benzyloxy)-2-fluorobenzoic acid can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. For instance, its methyl ester, methyl 4-(benzyloxy)-2-fluorobenzoate, is a known compound.

Amidation reactions are also readily performed. These reactions typically involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by treatment with an amine. A noteworthy application is in the synthesis of selective Peroxisome Proliferator-Activated Receptor α (PPARα) agonists. In one study, this compound was coupled with various amines to generate a library of compounds evaluated for their potential in treating retinal disorders. nih.gov Silane-mediated amidation has also been explored as an efficient method. nottingham.ac.uk

Table 1: Examples of Esterification and Amidation Products

| Product Name | Reactants | Reaction Type | Reference |

| Methyl 4-(benzyloxy)-2-fluorobenzoate | This compound, Methanol (B129727) | Esterification | |

| Substituted amides | This compound, Various amines | Amidation | nih.gov |

The carboxylic acid functionality serves as a precursor for the synthesis of hydrazides, which are valuable intermediates for constructing heterocyclic systems like oxadiazoles. The general synthetic route involves the initial conversion of the benzoic acid to its corresponding ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form the hydrazide. researchgate.net This hydrazide can undergo cyclization reactions to yield 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netnih.gov

While direct synthesis from this compound is not explicitly detailed in the provided search results, the analogous transformations of similar benzoic acids are well-documented. researchgate.netglobalscientificjournal.com For example, 4-fluorobenzoic acid is readily converted to 4-fluorobenzohydrazide, which is then used to synthesize a variety of Schiff bases and 1,3,4-oxadiazole analogs. researchgate.net These derivatives have been investigated for their antioxidant properties. researchgate.net The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acyl hydrazides in the presence of a dehydrating agent or an oxidizing agent. nih.govijper.org

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound is activated by the electron-donating benzyloxy group and deactivated by the electron-withdrawing fluorine atom and carboxylic acid group. This substitution pattern influences the regioselectivity of further functionalization.

Electrophilic aromatic substitution (EAS) reactions introduce an electrophile onto the aromatic ring. uomustansiriyah.edu.iqdalalinstitute.comlibretexts.org The directing effects of the existing substituents determine the position of the incoming group. The benzyloxy group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, though deactivating. The carboxylic acid group is a meta-director.

In the case of this compound, the powerful activating and para-directing effect of the benzyloxy group, coupled with the ortho-directing effect of the fluorine atom, would likely direct incoming electrophiles to the C3 and C5 positions. However, steric hindrance from the adjacent substituents might influence the regiochemical outcome. For the related compound, 2-(benzyloxy)-4-fluorobenzaldehyde, nitration occurs meta to the fluorine and ortho to the benzyloxy group, while bromination occurs ortho to the aldehyde group.

The fluorine atom on the aromatic ring can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orglibretexts.org This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the fluorine, which stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.org In this compound, the carboxylic acid group in the ortho position can activate the fluorine for nucleophilic displacement.

This reactivity is particularly useful for introducing various functional groups onto the aromatic ring. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. nih.gov This type of reaction has been utilized for the synthesis of fluorinated benzophenones and in the late-stage functionalization of complex molecules. mq.edu.auunc.edu

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. organic-chemistry.orgwikipedia.org This intermediate can then react with various electrophiles.

For this compound, both the carboxylic acid (after in situ deprotonation) and the benzyloxy group could potentially act as DMGs. The carboxylic acid group is a powerful DMG, directing lithiation to the C3 position. The benzyloxy group can also direct metalation, and in some cases, α-lithiation of the benzylic position can occur, which then acts as a DMG. researchgate.netnih.gov The fluorine atom itself can also act as a moderate directing group. organic-chemistry.org The interplay of these directing groups would determine the site of metalation. For instance, in related systems, the O-carbamate group has been shown to be an effective DMG for ortho-lithiation. researchgate.net

Table 2: Summary of Aromatic Ring Reactivity

| Reaction Type | Key Features | Potential Products |

| Electrophilic Aromatic Substitution | Directed by existing substituents | 3- and 5-substituted derivatives |

| Nucleophilic Aromatic Substitution | Displacement of the fluorine atom | 2-substituted derivatives |

| Ortho-Directed Metalation | Regioselective functionalization | 3-substituted derivatives |

Benzyloxy Group Transformations

The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl functionality and its transformations, primarily through cleavage and oxidation, are fundamental in synthetic strategies involving this compound.

The removal of the benzyl (B1604629) protecting group to unveil the phenol (B47542) is a common and critical step in the synthetic application of this compound. This deprotection can be accomplished through several methods, with catalytic hydrogenation being one of the most prevalent. organic-chemistry.org This method typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. organic-chemistry.org The reaction proceeds to yield 2-fluoro-4-hydroxybenzoic acid and toluene. organic-chemistry.org To mitigate potential side reactions, such as the over-reduction of other functional groups, controlled conditions are necessary. For instance, specific hydrogen pressures (4–10 atm) and temperatures (40–60°C) can be employed to enhance selectivity.

An alternative to catalytic hydrogenation is the use of strong acids for cleavage, although this method is limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org Another approach involves the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for mild and selective debenzylation while tolerating a variety of other functional groups like silyl (B83357) ethers and esters. organic-chemistry.org This method has been shown to be effective where other deprotection techniques might lead to decomposition of the substrate. organic-chemistry.org

Table 1: Selected Methods for Deprotection of Benzyl Ethers

| Method | Reagents and Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Commonly used, yields alcohol and toluene. organic-chemistry.org Can be optimized for selectivity. |

| Strong Acid Cleavage | Strong acids (e.g., HBr, HI) | Limited to acid-insensitive substrates. organic-chemistry.org |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂, CH₂Cl₂ or ether, -78°C to rt | Mild conditions, high selectivity, tolerates various functional groups. organic-chemistry.org |

While often a protecting group, the benzyloxy moiety itself can be the site of oxidation. Under certain conditions, the benzyl group can be oxidized. For instance, oxidation can lead to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to yield the corresponding alcohol. organic-chemistry.org Reagents such as potassium permanganate (B83412) or chromium trioxide in an acidic medium can be used for the oxidation of a benzyloxy group to a benzoic acid derivative. It is important to note that in the context of this compound, the primary carboxylic acid is already present. Therefore, oxidation of the benzyloxy group would lead to a different product, potentially 4-carboxy-2-fluorobenzoic acid, though specific literature on this direct transformation is sparse. The oxidation of the benzylic C-H bond is a known transformation for benzyl ethers in general. organic-chemistry.org

Coupling Reactions for Complex Molecular Architectures

This compound is a valuable building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The fluorine and carboxylic acid substituents on the aromatic ring influence its reactivity in these transformations.

Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgyonedalabs.com While this compound itself is not the halide partner, its derivatives, such as the corresponding aryl halides, can participate in Suzuki coupling. The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The presence of the fluorine atom can influence the electronic properties of the aromatic ring, affecting the rate and efficiency of the coupling reaction. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. nih.govlibretexts.org Similar to the Suzuki coupling, derivatives of this compound containing a halide or triflate leaving group would be necessary for it to act as the arylating agent. nih.gov The reaction is a cornerstone for creating C-C bonds and has been adapted for various complex syntheses. google.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov It is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Again, a halogenated derivative of this compound would be the substrate for this coupling. The reaction is widely used in the synthesis of conjugated systems. nih.gov

Table 2: Overview of Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium catalyst, Base | Biaryl, conjugated system libretexts.orgyonedalabs.com |

| Heck | Alkene + Organohalide/Triflate | Palladium catalyst, Base | Substituted alkene nih.govlibretexts.org |

Reductive amination is a versatile method for forming C-N bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. chemrxiv.org While this compound does not have a carbonyl group for direct participation, its derivatives can be involved in such protocols. For instance, the corresponding aldehyde, 4-(benzyloxy)-2-fluorobenzaldehyde, can undergo reductive amination. In one study, 4-benzyloxy-benzaldehydes were coupled with aminobenzoic acids via reductive amination using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent to synthesize a series of PPARα agonists. nih.gov This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding amine. chemrxiv.orgnih.gov This methodology highlights how derivatives of the title compound can be key intermediates in the construction of complex bioactive molecules. nih.gov Another approach involves the ozonolysis of an alkene to generate an aldehyde in situ, which then undergoes reductive amination. unl.edu

Applications in Medicinal Chemistry and Pharmaceutical Research

4-(Benzyloxy)-2-fluorobenzoic acid as a Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound serves as a crucial starting material or a key component in the synthesis of more complex active pharmaceutical ingredients (APIs). bldpharm.combldpharm.comlookchem.com Its distinct chemical features are instrumental in constructing molecules with desired therapeutic properties.

Researchers have successfully utilized this compound in the synthesis of a variety of novel drug candidates. For instance, it has been a key reactant in the creation of fused heteroaryl modulators of the glucocorticoid receptor, which are being investigated for their potential in treating inflammatory and immune diseases. google.com The compound is also integral to the synthesis of fluorinated benzophenones, which are being explored for their potential as selective protein kinase C (PKC) inhibitors. mq.edu.au

In one notable example, derivatives of this compound were synthesized to create potent and isoform-selective PPARα agonists, which are being studied as potential treatments for retinal disorders. nih.gov Furthermore, this acid has been employed in the development of inhibitors for the second bromodomain of the bromodomain and extra terminal domain (BET) family of proteins, a target in cancer therapy. acs.org

The structure of this compound makes it an excellent building block for a wide array of bioactive molecules. smolecule.com Its derivatives have been explored for various therapeutic applications, including potential antimicrobial and anticancer agents. The presence of the benzyloxy group can be strategically used as a protecting group in multi-step syntheses, which can later be removed to yield the final active molecule. smolecule.com This strategic utility allows for the precise construction of complex molecular architectures with specific biological targets.

The fluorinated benzoic acid scaffold itself is a common feature in many biologically active compounds, and the addition of the benzyloxy group provides a point for further chemical modification, allowing for the creation of diverse molecular libraries for drug screening. lookchem.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.goviomcworld.com this compound and its derivatives are frequently used in such studies to understand and optimize the therapeutic potential of new drug candidates.

The incorporation of fluorine into drug molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net The fluorine atom in this compound can significantly impact a molecule's biological activity and selectivity. researchgate.net

The high electronegativity and small size of the fluorine atom can alter the electronic properties of the molecule, influencing how it binds to its biological target. mq.edu.au This can lead to increased binding affinity and potency. Furthermore, the introduction of fluorine can block metabolic pathways, increasing the metabolic stability and bioavailability of a drug. researchgate.net In the context of SAR studies, modifying the position and number of fluorine substituents allows researchers to fine-tune the activity and selectivity of a drug candidate. For example, studies on PPARα agonists showed that the position of the fluorine atom on the benzoic acid ring had a significant impact on the compound's potency. nih.gov

| Compound/Modification | Observed Effect on Biological Activity |

| Introduction of Fluorine | Can enhance metabolic stability and binding affinity. researchgate.net |

| Fluorine at different positions | Leads to variations in potency and selectivity. nih.gov |

The orientation and flexibility of the benzyloxy group can be critical for achieving optimal interactions. In the development of PPARα agonists, the benzyloxy-benzylamino scaffold was designed to improve complementarity to the U-shaped ligand-binding pocket of the receptor. nih.gov The ability of the benzyloxy moiety to form specific interactions can significantly influence the agonistic or antagonistic properties of the resulting molecule.

By chemically modifying the core structure of this compound, scientists can systematically alter the pharmacological profile of the resulting compounds. fluorochem.co.uk This process, known as derivatization, is a cornerstone of drug discovery.

Modifications can be made to the carboxylic acid group, the benzyloxy group, or the aromatic ring. For example, converting the carboxylic acid to an amide or ester can change the molecule's solubility, permeability, and metabolic stability. Altering the substituents on the benzyl (B1604629) ring of the benzyloxy group can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity. nih.gov Through such systematic derivatization, researchers can optimize a lead compound to have the desired efficacy and pharmacokinetic properties for a specific therapeutic application.

| Derivative Class | Potential Impact on Pharmacological Profile |

| Amides/Esters of the Carboxylic Acid | Altered solubility, permeability, and metabolic stability. |

| Substituted Benzyloxy Groups | Fine-tuned electronic and steric properties for improved potency and selectivity. nih.gov |

Development of Therapeutic Agents

Derivatives of benzoic acid are recognized for their potential in cancer therapeutics. Research into compounds structurally related to this compound has shown promise in inhibiting cancer cell growth. For instance, its ester derivative, methyl 4-benzyloxy-2-fluorobenzoate, has been identified as a compound of interest for its potential biological activities, including anticancer properties. In vitro studies have indicated that such benzoate (B1203000) derivatives can inhibit the proliferation of various cancer cell lines, such as human promyelocytic leukemia (HL-60) cells, establishing a foundation for further investigation in oncology.

In a related line of research, a series of 4-phenoxy-phenyl isoxazole (B147169) derivatives were synthesized, using 4-fluorobenzaldehyde (B137897) as a key starting material, and evaluated as inhibitors of Acetyl-CoA carboxylase (ACC). nih.gov ACC is a critical enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in malignant cells to support rapid proliferation. nih.gov The inhibition of this enzyme presents an innovative strategy for cancer treatment. nih.gov One of the synthesized compounds, 6l , demonstrated potent cytotoxicity against A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cancer cell lines. nih.gov Mechanistic studies revealed that these compounds could reduce cellular levels of malonyl-CoA, induce cell cycle arrest at the G0/G1 phase, and trigger apoptosis in cancer cells. nih.gov

Table 1: Cytotoxicity of Isoxazole Derivative 6l against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Cancer | 0.22 |

| HepG2 | Liver Cancer | 0.26 |

| MDA-MB-231 | Breast Cancer | 0.21 |

Data sourced from a study on 4-phenoxy-phenyl isoxazoles as ACC inhibitors. nih.gov

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. nih.govheraldopenaccess.us The 4-fluorobenzoic acid scaffold has been utilized to develop potent cholinesterase inhibitors. In one study, new derivatives were created by synthesizing hybrids of 4-fluorobenzoic acid and tacrine (B349632), a known cholinesterase inhibitor. nih.gov

These compounds were synthesized through a condensation reaction between an activated form of 4-fluorobenzoic acid and various 9-aminoalkyl-tetrahydroacridines. nih.gov The resulting benzamide (B126) derivatives were evaluated for their ability to inhibit both AChE and BuChE. nih.gov Among the synthesized compounds, derivatives 4a and 4d were found to be the most active, exhibiting inhibitory potencies (IC₅₀ values) comparable to that of tacrine. nih.gov Notably, compound 4d displayed the highest selectivity for inhibiting acetylcholinesterase over butyrylcholinesterase. nih.gov Molecular modeling suggested that these derivatives adopt an extended conformation within the active site gorge of AChE. nih.gov Another hybrid, formed by linking tacrine with 4-fluorobenzoic acid via an alkyl chain, was found to be a highly effective BChE inhibitor. heraldopenaccess.us

Table 2: Cholinesterase Inhibition by 4-Fluorobenzoic Acid-Tacrine Hybrids

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| Tacrine | 5.46 | - | - |

| Compound 4a | Similar to Tacrine | - | - |

| Compound 4d | Similar to Tacrine | - | Highest selectivity for AChE |

| Analog 7 | 0.784 | 0.0354 | Selective towards BChE |

Data compiled from studies on tacrine derivatives. heraldopenaccess.usnih.govheraldopenaccess.us

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that has emerged as a promising therapeutic target for retinal diseases such as diabetic retinopathy and age-related macular degeneration. nih.govnih.gov Agonism of PPARα can alleviate key pathological features like inflammation, vascular leakage, and neovascularization in the retina. nih.govnih.govfrontiersin.org

A 4-benzyloxy-benzylamino chemotype was developed as a potent and selective PPARα agonist, with the 4-(benzyloxy) group being a key structural feature. nih.govnih.gov Guided by computational studies, this scaffold was designed to improve complementarity to the U-shaped ligand-binding pocket of the receptor. nih.gov The inclusion of a benzoic acid motif was found to confer subtype selectivity for PPARα over other isoforms like PPARγ and PPARδ/β. nih.gov To further optimize this series, fluorine atoms were introduced into the structure to block potential sites of metabolic oxidation. nih.gov For example, analogues were generated by coupling a key intermediate with 5-amino-2-fluorobenzoic acid. nih.gov These efforts led to the discovery of compounds with cellular potencies under 50 nM and over 2,700-fold selectivity for PPARα, positioning them as strong candidates for preclinical evaluation. nih.gov

Table 3: Activity of Fluorinated PPARα Agonist Analogs

| Compound | Description | Activity Improvement |

|---|---|---|

| 4p | 4-fluoro derivative | - |

| 4q | 5-fluoro variant | ~3-fold improvement in activity over 4p |

Data from a study on the evolution of a 4-benzyloxy-benzylamino chemotype. nih.gov

The core structure of this compound and its derivatives has also been explored for antimicrobial and antioxidant properties. Studies have indicated that its ester, methyl 4-benzyloxy-2-fluorobenzoate, exhibits promising antimicrobial activity. Benzoic acid and its derivatives are generally known for their antimicrobial effects, which often involve disrupting the pH balance within microbial cells. ijcrt.org

In the realm of antioxidant activity, derivatives of 4-fluorobenzoic acid have shown significant potential. A study involving Schiff bases and 1,3,4-oxadiazole (B1194373) analogs derived from 4-fluorobenzoic acid demonstrated good free radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net One of the Schiff base compounds, 4f , showed antioxidant activity comparable to the standard, Vitamin C. researchgate.net Furthermore, research on benzimidazole (B57391) derivatives revealed that the presence of a p-fluorobenzyl substituent significantly enhanced the inhibition of lipid peroxidation, a key indicator of antioxidant efficacy. nih.gov This suggests that the fluorinated benzyl moiety can be a beneficial component in the design of antioxidant compounds. nih.gov

Table 4: Antioxidant Activity of 4-Fluorobenzoic Acid Derivatives

| Compound | Type | DPPH Scavenging IC₅₀ (µM) |

|---|---|---|

| Vitamin C (Standard) | - | 19.39 ± 12.57 |

| 4a | Schiff Base | 40.90 ± 1.92 |

| 4b | Schiff Base | 34.77 ± 1.03 |

| 4f | Schiff Base | 25.57 ± 7.41 |

| 5a | 1,3,4-Oxadiazole | 52.67 ± 4.98 |

Data sourced from a study on synthetic transformation of 4-fluorobenzoic acid. researchgate.net

Radiopharmaceutical Applications

Positron Emission Tomography (PET) is a powerful noninvasive molecular imaging technique used in diagnostics and research. acs.org The radionuclide fluorine-18 (B77423) (¹⁸F) is frequently used for PET due to its favorable decay characteristics, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging. acs.orgnih.gov The fluorinated benzyl and benzoyl moieties derived from structures like this compound are valuable for creating ¹⁸F-labeled radiotracers.

The synthesis of PET agents often involves incorporating ¹⁸F onto a precursor molecule in the final stages of production. For example, no-carrier-added 4-[¹⁸F]fluorobenzoic acid has been prepared and subsequently condensed with rapamycin (B549165) to produce 42-O-(4-[¹⁸F]fluorobenzoyl)rapamycin, an ¹⁸F-labeled analog for imaging mTOR (mammalian target of rapamycin) function in tumors. snmjournals.org Similarly, 4-[¹⁸F]fluorobenzyl alcohol has been used to synthesize ¹⁸F-labeled guanine (B1146940) derivatives for the in vivo mapping of O⁶-alkylguanine-DNA alkyltransferase (AGT), an important DNA repair protein. researchgate.net These examples highlight the utility of the 4-fluorobenzoyl and 4-fluorobenzyl frameworks as prosthetic groups for the development of novel PET imaging agents. snmjournals.orgresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. For 4-(Benzyloxy)-2-fluorobenzoic acid, DFT calculations provide fundamental information about its geometry, stability, and electronic characteristics. Such calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost niscpr.res.inresearchgate.net.

The conformational landscape of this compound is determined by the rotational freedom around several key single bonds: the C-O bond of the carboxylic acid, the C-O bond of the benzyloxy ether, and the O-CH₂ bond of the benzyl (B1604629) group. Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting conformer to identify low-energy, stable structures.

The most stable conformation is expected to feature a planar carboxylic acid group, which is often stabilized by the formation of intermolecular hydrogen-bonded dimers in the solid state, a common feature for benzoic acid derivatives researchgate.net. The orientation of the benzyloxy group relative to the fluorinated benzoic acid ring is critical. The dihedral angle between the two aromatic rings is a key parameter; for the related 4-(benzyloxy)benzoic acid, this angle was determined to be 39.76 (9)° in its redetermined crystal structure researchgate.net. The fluorine atom at the ortho position can influence the preferred conformation through steric and electronic effects, potentially favoring specific orientations of the benzyloxy moiety.

DFT calculations are used to map the electron density distribution across the molecule, providing insights into its chemical reactivity. For the closely related compound methyl 4-benzyloxy-2-fluorobenzoate, DFT studies predict a distinct electronic dichotomy. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring through an inductive effect. Conversely, the benzyloxy group at the para position donates electron density via resonance.

This push-pull electronic arrangement polarizes the molecular framework. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group makes the aromatic ring electron-deficient, while the benzyloxy group enriches it. This distribution influences the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions. Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps, common outputs of DFT calculations on similar aromatic acids, further helps in predicting sites susceptible to chemical attack niscpr.res.intandfonline.com.

Table 1: Predicted Electronic Properties of the this compound Scaffold

| Molecular Feature | Predicted Electronic Effect | Consequence | Source |

|---|---|---|---|

| 2-Fluoro Substituent | Inductive electron withdrawal (-I) | Increases acidity of the carboxylic acid; polarizes the aromatic ring. | |

| 4-Benzyloxy Group | Resonance electron donation (+R) | Increases electron density at ortho and para positions relative to itself. | |

| Carboxylic Acid Group | Inductive and resonance electron withdrawal (-I, -R) | Deactivates the ring towards electrophilic substitution; acts as a hydrogen bond donor/acceptor. | niscpr.res.in |

| Overall Molecule | Polarized electronic framework | Creates distinct electron-rich and electron-poor regions, enhancing potential for specific intermolecular interactions. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. These studies are fundamental in drug discovery for predicting inhibitory activity and guiding the design of more potent and selective compounds.

Molecular docking studies on the methyl ester derivative, methyl 4-benzyloxy-2-fluorobenzoate, have been performed to evaluate its potential as an antifungal agent. These simulations predicted that the compound binds effectively to fungal proteins, such as 4FPR, with a calculated binding energy of approximately -5.00 kcal/mol, indicating a strong affinity for the target.

Docking studies of related benzyloxy-containing scaffolds provide further insight into the types of interactions this chemical family can make. For instance, in the development of PPARα agonists, a 4-benzyloxy-benzylamino chemotype was docked into the ligand-binding domain (PDB ID: 2P54). nih.gov The modeling highlighted the importance of a carboxylate group for forming key hydrogen bonds with protein residues like Ser280, Tyr314, and His440, while the benzyloxy group occupies a hydrophobic region of the binding pocket. nih.govacs.org The fluorine atom in this compound can also participate in favorable interactions, including fluorine bonding and dipole interactions, which can enhance binding affinity and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for a Close Derivative

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Significance | Source |

|---|---|---|---|---|

| Methyl 4-benzyloxy-2-fluorobenzoate | Fungal Protein (4FPR) | -5.00 | Indicates strong binding affinity, suggesting potential antifungal activity. |

The primary goal of molecular docking is to predict whether a compound will act as an inhibitor of a protein target. The calculated binding energy or docking score is a key indicator of inhibitory potency. A lower binding energy generally suggests a more stable ligand-protein complex and, consequently, a more potent inhibitor. niscpr.res.in

Selectivity is another critical factor. In silico studies can predict selectivity by docking the same compound into the binding sites of different proteins (e.g., different enzyme isoforms or off-target proteins). For a related class of inhibitors, optimized compounds showed high selectivity against human CYPs 1A2, 2D6, and 3A4, a crucial feature for developing safe therapeutics. nih.gov For this compound, docking simulations against a primary target versus a panel of related human proteins would be used to predict its selectivity profile, identifying potential off-target effects early in the discovery process. nih.gov

In Silico Prediction of Metabolic Pathways and Site of Metabolism

In silico tools are increasingly used to predict how a drug candidate might be metabolized by the body, primarily by cytochrome P450 (CYP) enzymes. frontiersin.org Predicting the sites of metabolism (SoM) is crucial for identifying potential metabolic liabilities, such as the formation of reactive metabolites or rapid clearance.

For a structurally related 4-benzyloxy-benzylamino scaffold, in silico prediction using Schrodinger's P450 Site of Metabolism software identified the A-ring (the benzoic acid portion) as a potential site for CYP450 oxidation. nih.gov This prediction guided the subsequent synthesis of analogues where fluorine atoms were strategically placed to "block" these metabolic hotspots. nih.gov The introduction of fluorine can prevent or slow down metabolic modification at that position, thereby improving the compound's metabolic stability and pharmacokinetic profile. nih.gov For this compound, similar software would likely predict potential hydroxylation on either of the two aromatic rings as the primary metabolic pathways.

Table 3: Conceptual In Silico Metabolic Prediction for this compound

| Potential Site of Metabolism (SoM) | Predicted Metabolic Reaction | Rationale | Guiding Principle Source |

|---|---|---|---|

| Benzoic acid ring | Aromatic Hydroxylation | Activated aromatic rings are common substrates for CYP enzymes. | nih.gov |

| Benzyl ring | Aromatic Hydroxylation | The unsubstituted phenyl ring is a likely site for oxidation. | nih.gov |

| Benzyl CH₂ group | O-dealkylation | Cleavage of the ether linkage is a common metabolic pathway for benzyloxy compounds. | nih.gov |

Crystallographic and Supramolecular Studies

Single-Crystal X-ray Diffraction Analysis of Derivatives

For a derivative of 4-(Benzyloxy)-2-fluorobenzoic acid, the initial step would involve growing a high-quality single crystal, typically through slow evaporation of a suitable solvent. scribd.com This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, which is then refined to yield the final crystal structure.

The expected data from such an analysis would be compiled into a crystallographic data table.

Table 1: Hypothetical Crystallographic Data for a this compound derivative.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₁FO₃ |

| Formula Weight | 246.23 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

This analysis would reveal key structural features, such as the dihedral angle between the fluorobenzoic acid ring and the benzyl (B1604629) ring, and the conformation of the ether linkage.

A primary focus of the structural analysis would be the identification and characterization of non-covalent interactions, particularly hydrogen bonds, which dictate the supramolecular assembly. In carboxylic acids, it is common to observe the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. scribd.com

Co-crystal Formation and Analysis

Co-crystals are multi-component solids where a drug or active pharmaceutical ingredient (API) and a neutral coformer are held together in a single crystal lattice through non-covalent interactions. The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as solubility and stability.

Studies on this compound would involve screening for co-crystal formation with various pharmaceutically acceptable coformers, such as other organic acids, amides, or pyridyl derivatives. Techniques like solvent evaporation or reaction crystallization would be employed. Successful co-crystals would be analyzed using single-crystal X-ray diffraction to understand the new hydrogen bonding patterns and supramolecular synthons formed between the acid and the coformer. Analysis would focus on identifying whether the interaction is a neutral co-crystal or a salt, which depends on the transfer of a proton between the acid and the coformer.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of intermolecular contacts.

For this compound, this analysis would involve:

d_norm mapping: This surface map highlights regions of significant intermolecular contact. Short contacts (strong interactions like hydrogen bonds) are typically shown in red, while longer contacts (weaker van der Waals forces) are blue, and contacts with distances equal to the van der Waals radii are white.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside (dₑ). This provides a quantitative breakdown of the percentage contribution of different types of interactions to the total crystal packing, such as H···H, C···H, O···H, and F···H contacts.

This analysis offers a detailed understanding of how molecules pack in the solid state and which interactions are most significant in stabilizing the crystal structure.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes to Access Derivatives

The future development of therapeutic agents and functional materials based on the 4-(Benzyloxy)-2-fluorobenzoic acid scaffold will heavily rely on the ability to generate a diverse library of derivatives. While classical synthetic methods provide a solid foundation, emerging research is likely to focus on more efficient, sustainable, and innovative synthetic strategies.

One promising direction is the application of combinatorial chemistry , which allows for the rapid synthesis of a large number of different but structurally related molecules. This approach can be instrumental in creating extensive libraries of this compound derivatives for high-throughput screening.

Furthermore, the development of novel catalytic methods for the functionalization of the aromatic rings is a key area of interest. This could involve late-stage C-H activation to introduce new substituents, offering a more atom-economical and efficient way to modify the core structure compared to traditional multi-step syntheses.

Moreover, research into the synthesis of various amide and ester derivatives from the carboxylic acid group will continue to be important. For instance, coupling with different amines or alcohols can lead to compounds with a wide range of physicochemical properties and biological activities.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| Combinatorial Chemistry | Rapid synthesis of large libraries of related compounds. | High-throughput screening, efficient exploration of structure-activity relationships. |

| Catalytic C-H Functionalization | Direct introduction of functional groups onto the aromatic rings. | Increased efficiency, reduced waste, access to novel derivatives. |

| Amide and Ester Coupling | Derivatization of the carboxylic acid moiety. | Modulation of physicochemical properties, exploration of prodrug strategies. |

| Nucleophilic Aromatic Substitution | Modification of the fluorine substituent. | Introduction of diverse functional groups at the 2-position. |

These advanced synthetic approaches will be crucial for systematically exploring the chemical space around this compound and identifying derivatives with optimized properties for various applications.

Advanced Applications in Material Science

The inherent properties of this compound, such as its rigid aromatic core, the presence of a polar carboxylic acid group, and the influence of the fluorine atom, make it an intriguing candidate for the development of advanced materials.

One of the most promising areas is in the field of liquid crystals . The rod-like shape of the molecule, a common feature of liquid crystal precursors, suggests that its derivatives could exhibit mesomorphic phases. The interplay between the rigid core and flexible side chains, along with the dipole moment introduced by the fluorine atom, could lead to the formation of novel liquid crystalline materials with specific optical and electronic properties. Research in this area would involve synthesizing a series of ester and amide derivatives and studying their phase behavior.

Another potential application is in the development of specialty polymers . The benzoic acid moiety can be incorporated into polyester (B1180765) or polyamide backbones, potentially imparting unique thermal or mechanical properties. The fluorine atom can enhance properties such as thermal stability and chemical resistance. Furthermore, polymers derived from this compound could find use in applications requiring specific refractive indices or dielectric constants.

The potential applications in material science are summarized below:

| Material Type | Potential Role of this compound | Key Structural Features |

| Liquid Crystals | Core structural unit (mesogen) | Rigid aromatic core, polar functional groups, fluorine substituent. |

| Specialty Polymers | Monomer for polyesters or polyamides | Carboxylic acid for polymerization, fluorinated aromatic ring for enhanced properties. |

| Functional Coatings | Component to modify surface properties | Potential for creating hydrophobic or oleophobic surfaces. |

Future research will likely focus on the synthesis and characterization of these materials to understand the structure-property relationships and to explore their potential in electronic displays, optical films, and high-performance plastics.

Integration with Artificial Intelligence for Drug Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These computational tools can significantly accelerate the design and synthesis of novel drug candidates based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) models , powered by machine learning, can predict the biological activity of virtual compounds. This allows for the in silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Furthermore, AI can play a crucial role in synthesis planning . Retrosynthesis algorithms can propose efficient synthetic routes for the designed molecules, helping chemists to overcome synthetic challenges and reduce the time and resources required for chemical synthesis. mdpi.com

The potential applications of AI in the context of this compound are outlined in the following table:

| AI Application | Description | Impact on Research |

| De Novo Design | Generation of novel molecular structures with desired properties. | Accelerated discovery of new drug candidates. |

| QSAR Modeling | Prediction of biological activity and physicochemical properties. | Prioritization of compounds for synthesis, reducing experimental costs. |

| Synthesis Planning | Prediction of efficient synthetic routes. | Streamlined chemical synthesis and reduced development time. |

| Virtual Screening | In silico screening of large compound libraries against biological targets. | Identification of potential lead compounds from vast chemical space. |

The synergy between computational approaches and experimental validation will be key to unlocking the therapeutic potential of this compound and its analogs in a more efficient and targeted manner.

Development of Fluorinated Prodrugs and Targeted Delivery Systems

The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The carboxylic acid group of this compound provides a convenient handle for the design of prodrugs.

By masking the polar carboxylic acid group, for example, as an ester or an amide, the lipophilicity of the resulting prodrug can be increased, potentially leading to improved oral absorption and cell membrane permeability. These prodrugs would be designed to be stable in the gastrointestinal tract and bloodstream, and then be cleaved by enzymes at the target site to release the active this compound derivative.

The fluorine atom in the molecule can also play a beneficial role in prodrug design. It can influence the electronic properties of the adjacent functional groups, potentially modulating the rate of enzymatic cleavage. Furthermore, the presence of fluorine can enhance metabolic stability, prolonging the half-life of the active drug.

In addition to prodrug strategies, the this compound scaffold could be incorporated into targeted delivery systems . By linking the molecule to a targeting moiety, such as an antibody or a peptide that specifically recognizes cancer cells, the drug can be delivered selectively to the site of action, thereby increasing efficacy and reducing off-target side effects.

Key considerations for the development of prodrugs and targeted delivery systems are summarized below:

| Strategy | Approach | Potential Advantages |

| Prodrug Design | Masking the carboxylic acid group as an ester or amide. | Improved oral bioavailability, enhanced cell permeability, prolonged duration of action. |

| Targeted Delivery | Conjugation to a tumor-targeting ligand. | Increased therapeutic efficacy, reduced systemic toxicity. |

Future research in this area will focus on the rational design and synthesis of prodrugs and targeted conjugates of this compound derivatives, followed by extensive in vitro and in vivo evaluation to assess their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-2-fluorobenzoic acid, and how is yield optimized?

- Methodology : The compound can be synthesized via hydrogenolysis of a benzyl-protected precursor. For example, dissolving a benzyloxy-substituted intermediate (e.g., 4-[(Benzyloxy)carbonyl]-3-fluorophenyl ester) in a 50:50 DCM/ethanol mixture under hydrogen gas with 5% Pd/C as a catalyst. After 3 hours of stirring, filtration and solvent removal yield the product. Yield optimization requires precise control of reaction time, catalyst loading (e.g., 25 mol% Pd/C), and inert atmosphere .

Q. Which solvents are suitable for recrystallizing this compound?

- Methodology : Binary solvent systems like DCM/ethanol (50:50 v/v) are effective for recrystallization, as demonstrated in similar fluorobenzoic acid syntheses. Solubility in alcohols (e.g., ethanol) can be inferred from studies on 2-fluorobenzoic acid, where solubility at 298 K was measured as 0.12 mol/L, with ±1.5% relative error .

Q. How is the purity of this compound validated post-synthesis?